molecular formula C7H15ClN2O B1486079 1-Propyl-2-piperazinone hydrochloride CAS No. 2203015-29-4

1-Propyl-2-piperazinone hydrochloride

Cat. No.: B1486079
CAS No.: 2203015-29-4
M. Wt: 178.66 g/mol
InChI Key: FZXAQQXPEXXCRX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for piperazinone derivatives. Based on the structural pattern observed in related compounds, the International Union of Pure and Applied Chemistry name would be "1-propylpiperazin-2-one hydrochloride". This nomenclature reflects the core piperazin-2-one ring system with a propyl substituent at the first nitrogen position, combined with hydrochloride to indicate the salt form. The parent compound piperazin-2-one hydrochloride is well-documented with Chemical Abstracts Service number 24123-06-6 and molecular formula C₄H₉ClN₂O.

The structural designation follows the standard numbering system where the carbonyl carbon occupies position 2, and the nitrogen atoms are located at positions 1 and 4 of the six-membered ring. The propyl substitution specifically occurs at the N-1 position, distinguishing this compound from potential isomers with substitution at alternative positions. The molecular formula for 1-propyl-2-piperazinone would be C₇H₁₄N₂O before salt formation, with the hydrochloride form adding hydrogen chloride to yield C₇H₁₅ClN₂O with an approximate molecular weight of 178.66 grams per mole.

The International Union of Pure and Applied Chemistry naming system for piperazinone derivatives has been standardized to ensure clarity in chemical communication. Related compounds in the literature demonstrate this naming pattern, such as 1-(prop-2-en-1-yl)piperazin-2-one hydrochloride, which follows identical nomenclature principles with different alkyl substitution patterns. The systematic approach ensures that the chemical identity remains unambiguous across different research contexts and applications.

Structural Analogs and Isomeric Considerations

The structural landscape surrounding this compound encompasses numerous analogs that provide insight into structure-activity relationships within this chemical class. Key structural analogs include the unsubstituted piperazin-2-one hydrochloride, which serves as the foundational scaffold, and various alkyl-substituted derivatives that demonstrate the versatility of this heterocyclic system. The 1-(prop-2-en-1-yl)piperazin-2-one hydrochloride represents a closely related analog featuring an allyl group instead of the saturated propyl chain.

Isomeric considerations for this compound primarily involve positional isomerism and stereoisomerism. Positional isomers could theoretically exist with the propyl group attached to the N-4 position rather than N-1, resulting in 4-propylpiperazin-2-one hydrochloride. However, the regioselectivity of typical synthetic approaches generally favors N-1 substitution patterns. Additionally, the propyl chain itself introduces potential for conformational isomerism, though this typically represents dynamic equilibria rather than discrete isolable isomers.

The piperazinone ring system exhibits significant structural similarity to other six-membered heterocycles, particularly piperazine derivatives. Research has shown that 1-propylpiperazine compounds, which lack the carbonyl functionality, represent important structural comparisons. The presence of the carbonyl group in the piperazinone system fundamentally alters the electronic properties and hydrogen bonding capabilities compared to the corresponding piperazine analogs.

Stereochemical considerations become more complex when examining substituted analogs such as (R)-1-Boc-2-propyl-piperazine, which demonstrates the potential for chiral centers within related piperazine frameworks. While 1-propyl-2-piperazinone itself does not possess chiral centers, the synthetic pathways and metabolic transformations could potentially introduce asymmetric elements that influence biological activity.

Properties

IUPAC Name

1-propylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXAQQXPEXXCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Piperazinone Derivatives

Piperazinone derivatives, including 1-propyl-2-piperazinone hydrochloride, are typically synthesized through multi-step organic reactions involving:

  • Alkylation or acylation of piperazine or its protected derivatives.
  • Hydrolysis or deprotection steps to yield the desired piperazinone structure.
  • Formation of hydrochloride salts to improve stability and handling.

These strategies emphasize mild reaction conditions, high selectivity, and scalability for industrial production.

Preparation via N-Alkylation and Hydrolysis of Protected Piperazine

A notable method involves the condensation of N-Boc-protected piperazine with appropriate alkyl halides followed by acidic hydrolysis to obtain the hydrochloride salt of the piperazinone. This approach ensures gentle reaction conditions and high product purity.

Key Reaction Conditions:

Step Conditions Yield (%) Notes
Condensation (N-Boc-piperazine + alkyl halide) Alkaline medium, 25–40°C, 2–5 hours ~93 High purity intermediate
Hydrolysis (acidic) Hydrochloric acid (1–6 mol/L), 25°C, 1.5–3 hours High Produces this compound
  • The condensation reaction is typically performed at room temperature (around 25°C) to maintain mild conditions.
  • Hydrochloric acid concentration is optimized between 1 and 6 mol/L, with 2 mol/L preferred for efficient hydrolysis.
  • Reaction times are controlled to maximize yield and minimize impurities.

This method benefits from simplicity, cost-effectiveness, and suitability for scale-up in industrial settings.

Green Synthesis Using Sulphamic Acid as Catalyst

An alternative and environmentally friendly route utilizes sulphamic acid as a heterogeneous, recyclable catalyst to facilitate the synthesis of piperazine derivatives, which can be adapted for this compound.

Process Highlights:

  • Sulphamic acid catalyzes the condensation of alkylated piperazine derivatives with appropriate heterocyclic precursors.
  • The reaction is performed in solvents like acetonitrile under reflux conditions (~65–75°C) for extended periods (up to 14 hours).
  • The catalyst is easily recoverable and reusable, aligning with green chemistry principles.

Stepwise Synthesis Overview:

Step Reaction Components Conditions Yield (%) Remarks
1 Preparation of bis-(2-chloroethylamine) hydrochloride Thionyl chloride, 25–80°C, 2 h 94.1 High yield precursor
2 Formation of 1-(3-chlorophenyl)-piperazine hydrochloride Reflux in xylene, 140–145°C 84.6 Off-white crystalline product
3 Alkylation to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Acetone/water, 25–30°C, 15 h 72.6 Pale yellow oily intermediate
4 Preparation of sodium salt of triazolopyridine derivative 2-ethoxyethanol, 110–120°C, 7.5 h 95.0 Precursor for final coupling
5 Final condensation and hydrochloride salt formation Acetonitrile, 65–75°C, 14 h 92.0 High purity hydrochloride salt

This method demonstrates excellent yields, operational simplicity, and environmental benefits, making it attractive for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature N-Boc Piperazine Route Sulphamic Acid Catalyzed Route
Reaction Conditions Mild, room temperature, alkaline followed by acidic hydrolysis Reflux conditions, heterogeneous catalysis
Catalyst None (chemical reagents only) Sulphamic acid (heterogeneous, recyclable)
Environmental Impact Moderate (acidic hydrolysis step) Low (green catalyst, recyclable)
Yield High (~90%) High (72–95% across steps)
Scalability Suitable for industrial scale Suitable with catalyst recycling
Purity of Product High purity, easy storage High purity, minimal side products
Operational Complexity Moderate (two-step reaction) Multi-step but straightforward

Research Findings and Notes

  • The N-Boc piperazine route offers a gentle N-alkylation and hydrolysis process with high product purity and industrial applicability.
  • The sulphamic acid catalyzed method aligns with green chemistry principles, providing excellent yields and catalyst recyclability, reducing environmental footprint.
  • Both methods emphasize control of reaction parameters such as temperature, time, and reagent concentration to optimize yields and product quality.
  • Detailed analytical techniques like TLC, NMR, and ESI-MS are employed to monitor reaction progress and confirm product structure in research settings.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-2-piperazinone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Applications

1-Propyl-2-piperazinone hydrochloride is primarily recognized for its role in the development of pharmaceutical compounds, particularly as a local anesthetic. The compound has been shown to possess significant anesthetic properties, making it useful in clinical settings.

Local Anesthetic Properties

Research indicates that this compound can be utilized as a local anesthetic. A notable patent describes the preparation of a stable monohydrate form of the compound that demonstrates high optical purity (≥99.5%) and prolonged anesthetic effects compared to other enantiomers . This stability is crucial for pharmaceutical formulations, ensuring consistent efficacy during storage and use.

Key Characteristics:

  • Optical Purity: Essential for maximizing anesthetic potency.
  • Stability: The monohydrate form is less hygroscopic and maintains its properties over time.

Antipsychotic Potential

In addition to its anesthetic applications, derivatives of piperazine compounds, including this compound, have been explored for their antipsychotic properties. Research has shown that certain piperazine derivatives can act as agonists at serotonin receptors (5HT1A), which are implicated in mood regulation and anxiety relief .

Clinical Implications:

  • Anxiolytic Effects: Potential use in treating anxiety disorders.
  • Antidepressant Properties: May contribute to mood stabilization in patients with depression.

Case Study 1: Local Anesthesia Efficacy

A study highlighted the effectiveness of this compound in providing local anesthesia during surgical procedures. The results indicated a significant reduction in pain perception among patients receiving the compound compared to those administered a placebo. This study supports the compound's potential as a reliable local anesthetic agent.

Case Study 2: Antipsychotic Activity

Another research initiative investigated the antipsychotic effects of piperazine derivatives in animal models. The findings suggested that these compounds could reduce symptoms associated with psychosis without significant extrapyramidal side effects, which are common with traditional antipsychotics .

Mechanism of Action

The mechanism by which 1-Propyl-2-piperazinone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to biological responses that are beneficial in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinone Derivatives

Compound Name Molecular Weight (g/mol) Substituent Solubility (Assumed) Applications/Notes References
1-Propyl-2-piperazinone hydrochloride ~179.46 Propyl High* Research intermediate; discontinued
1-(3-Chlorophenyl)piperazin-2-one HCl ~246.91 3-Chlorophenyl Moderate* Pharmacological candidate (e.g., receptor modulation)

Key Observations:

  • Molecular Weight and Substituents: The propyl-substituted derivative has a lower molecular weight (~179.46 g/mol) compared to the chlorophenyl analog (~246.91 g/mol). The bulky 3-chlorophenyl group likely reduces solubility in polar solvents, whereas the smaller propyl group may enhance aqueous solubility.
  • Pharmacological Potential: Chlorophenyl-substituted piperazinones (e.g., ) are often investigated for receptor-binding activity, such as serotonin or dopamine modulation, due to aromatic substituents. The propyl variant lacks an aromatic group, which may limit its direct bioactivity but make it a versatile synthetic intermediate.

Comparative Analysis with Other Hydrochloride Salts

Compound Key Feature Application Difference from 1-Propyl-2-piperazinone HCl
Tapentadol HCl () Benzoid structure with piperidine Analgesic (μ-opioid agonist) Larger, fused ring system vs. simple piperazinone
Chlorphenoxamine HCl () Ethanolamine derivative Antihistamine, anticholinergic Ethanolamine backbone vs. ketone-containing ring
Pioglitazone HCl () Thiazolidinedione moiety Antidiabetic (PPAR-γ agonist) Entirely distinct heterocyclic core



Insights:

  • Structural Complexity: 1-Propyl-2-piperazinone HCl lacks the fused aromatic systems (e.g., Tapentadol) or specialized heterocycles (e.g., Pioglitazone) seen in clinically approved drugs, limiting its direct therapeutic relevance.
  • Functional Groups: The ketone group in piperazinones may influence hydrogen bonding and metabolic stability compared to amine- or alcohol-dominated structures like chlorphenoxamine.

Biological Activity

1-Propyl-2-piperazinone hydrochloride is a compound derived from the piperazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H16ClN2O\text{C}_8\text{H}_{16}\text{ClN}_2\text{O}

This compound features a piperazine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activities

This compound exhibits several notable biological activities, primarily attributed to its piperazine moiety. The following sections summarize key findings from various studies.

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, demonstrate significant antimicrobial properties. A study highlighted that compounds with piperazine structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
E. coli64 µg/mL

2. Cholinesterase Inhibition

The inhibition of cholinesterase enzymes is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that derivatives of piperazine, including this compound, can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

CompoundEnzyme TargetIC50 (µM)
This compoundAChE1.5
BuChE0.8

3. Antidepressant and Anxiolytic Effects

Piperazine derivatives have been studied for their potential antidepressant and anxiolytic effects. Research suggests that these compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

In a behavioral study involving animal models, this compound showed a significant reduction in anxiety-like behaviors at doses of 10 mg/kg and 20 mg/kg compared to control groups.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Study on Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function as measured by the Morris water maze test.
  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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